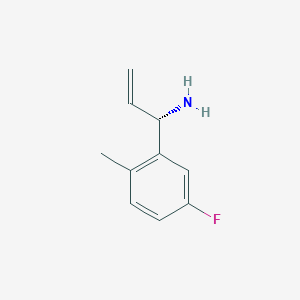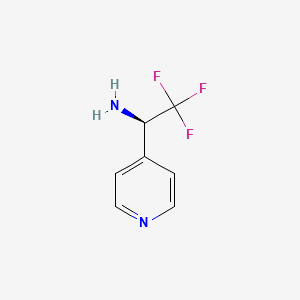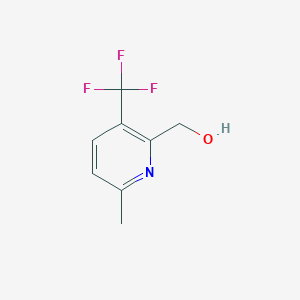
(S)-3-Aminochroman-7-OL hbr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Aminochroman-7-OL hydrobromide is a chemical compound that belongs to the class of chroman derivatives Chromans are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminochroman-7-OL hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Cyclization: The precursor undergoes cyclization to form the chroman ring structure.
Amination: The chroman derivative is then aminated to introduce the amino group at the 3-position.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of (S)-3-Aminochroman-7-OL hydrobromide may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
化学反应分析
Types of Reactions: (S)-3-Aminochroman-7-OL hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chroman derivatives.
科学研究应用
(S)-3-Aminochroman-7-OL hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-3-Aminochroman-7-OL hydrobromide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, influencing various biochemical pathways. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
®-3-Aminochroman-7-OL hydrobromide: The enantiomer of the compound, which may have different biological activity.
3-Aminochroman-7-OL: The non-salt form of the compound.
Other Chroman Derivatives: Compounds with similar chroman structures but different substituents.
Uniqueness: (S)-3-Aminochroman-7-OL hydrobromide is unique due to its specific (S)-enantiomeric form, which can result in distinct biological and chemical properties compared to its ®-enantiomer or other chroman derivatives. This specificity can be crucial in applications where enantiomeric purity is important, such as in drug development.
属性
分子式 |
C9H12BrNO2 |
|---|---|
分子量 |
246.10 g/mol |
IUPAC 名称 |
(3S)-3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c10-7-3-6-1-2-8(11)4-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H/t7-;/m0./s1 |
InChI 键 |
IKXUSERMXNVPPP-FJXQXJEOSA-N |
手性 SMILES |
C1[C@@H](COC2=C1C=CC(=C2)O)N.Br |
规范 SMILES |
C1C(COC2=C1C=CC(=C2)O)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


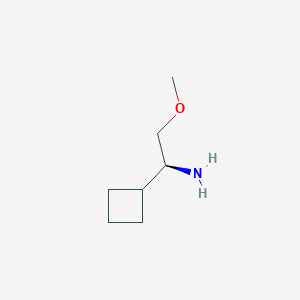
![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

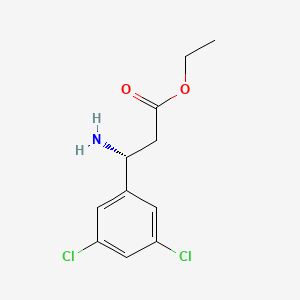
![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)

